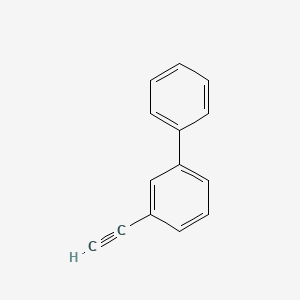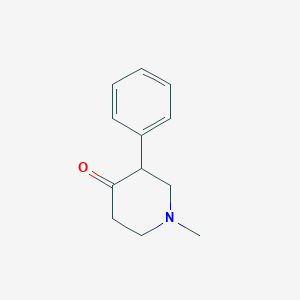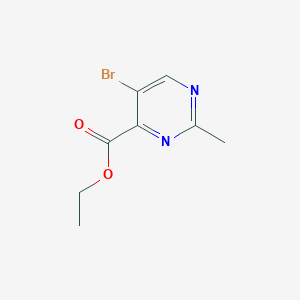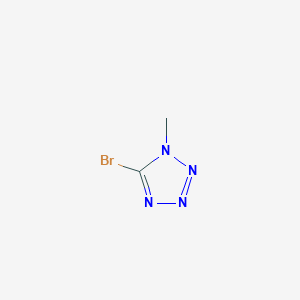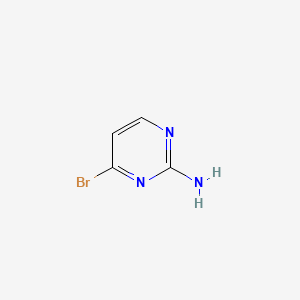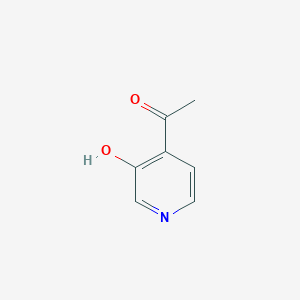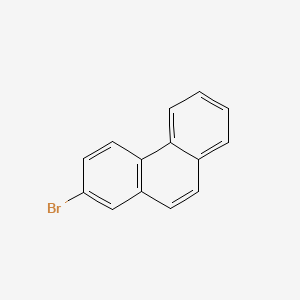
2-Bromophenanthrene
Vue d'ensemble
Description
2-Bromophenanthrene is an organic compound with the molecular formula C14H9Br. It is a derivative of phenanthrene, where a bromine atom is substituted at the second position of the phenanthrene ring system. This compound is a white to almost white powder or crystal and is used in various chemical research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromophenanthrene typically involves the bromination of phenanthrene. One common method is the electrophilic bromination reaction, where phenanthrene is treated with bromine in the presence of a solvent like carbon tetrachloride. The reaction is carried out under reflux conditions, and the bromine is added slowly to control the reaction rate. The product is then purified by recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is carefully monitored, and the product is purified using techniques such as distillation and recrystallization to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromophenanthrene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form phenanthrenequinone.
Reduction Reactions: It can be reduced to form 9,10-dihydrophenanthrene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents like chromic acid or potassium permanganate.
Reduction: Hydrogen gas in the presence of a catalyst like Raney nickel.
Major Products:
Substitution: Products depend on the nucleophile used.
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Applications De Recherche Scientifique
2-Bromophenanthrene is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies related to the interaction of polycyclic aromatic hydrocarbons with biological systems.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, plastics, and other materials.
Mécanisme D'action
The mechanism of action of 2-Bromophenanthrene involves its ability to undergo electrophilic substitution reactions due to the presence of the bromine atom. The bromine atom makes the compound more reactive towards nucleophiles, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparaison Avec Des Composés Similaires
Phenanthrene: The parent compound without the bromine substitution.
9-Bromophenanthrene: Another brominated derivative with the bromine atom at the ninth position.
2-Chlorophenanthrene: A similar compound with a chlorine atom instead of bromine at the second position.
Uniqueness: 2-Bromophenanthrene is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the bromine atom at the second position makes it distinct from other brominated phenanthrene derivatives and allows for specific chemical transformations .
Propriétés
IUPAC Name |
2-bromophenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTPFYJEKHTINP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60500238 | |
| Record name | 2-Bromophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60500238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62162-97-4 | |
| Record name | 2-Bromophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60500238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the provided research abstract [] doesn't delve into the specific conditions favoring 2-bromophenanthrene formation during 9,10-dihydrophenanthrene bromination, it does highlight this as a noteworthy observation. It's likely that factors such as reaction temperature, solvent polarity, and the concentration of the brominating agent could influence the reaction pathway and lead to varying amounts of this compound. Further investigation into the reaction mechanism and optimization studies would be needed to understand and control the selectivity of this bromination reaction.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


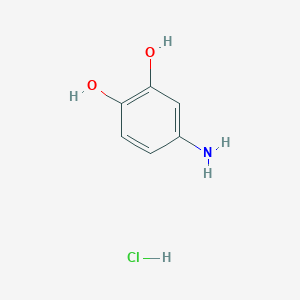
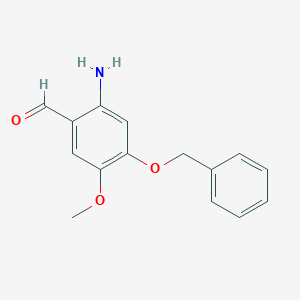

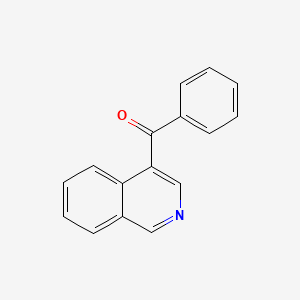
![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281412.png)
![3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1281416.png)

